3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline
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Overview
Description
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a phenylthiomethyl group and a trifluoromethyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline typically involves the introduction of the phenylthiomethyl and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic substitution reaction of a suitable aniline precursor with phenylthiomethyl chloride and trifluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylthiomethyl)-5-methyl aniline: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Phenylthiomethyl)-5-chloro aniline: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Phenylthiomethyl)-5-(trifluoromethyl)aniline imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogues with other substituents.
Properties
IUPAC Name |
3-benzylsulfanyl-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NS/c15-14(16,17)11-6-12(18)8-13(7-11)19-9-10-4-2-1-3-5-10/h1-8H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUUBAQEEZIPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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